N-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related quinoxaline derivatives typically involves the condensation reactions under microwave conditions or traditional heating methods. For instance, 3-chloroquinoxaline-2-carboxamides, which share structural similarities with our compound of interest, were synthesized by the condensation of 3-chloro-2-quinoxaloyl chloride with Mannich bases of p-aminophenol, demonstrating the versatility of synthesis methods for quinoxaline derivatives (Mahesh, Perumal, & Pandi, 2004).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, has been elucidated through crystallographic studies. These studies revealed extensive intramolecular hydrogen bonds stabilizing the structure, a feature likely shared by our compound of interest, indicating its potential for forming stable and specific interactions (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

Chemical Reactions and Properties

Quinoxaline derivatives exhibit a range of chemical behaviors, including the ability to act as serotonin (5-HT3) receptor antagonists, highlighting their potential in modulating neurotransmitter systems. Such activities are attributed to the specific substituents on the quinoxaline core, suggesting that the chemical reactions and properties of our compound could be tailored for specific biological activities (Mahesh, Perumal, & Pandi, 2004).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, including solubility and thermal stability, are influenced by their specific structural features. For example, aromatic polyamides based on bis(ether-carboxylic acid) derived from quinoxaline derivatives exhibit high thermal stability and solubility in organic solvents, suggesting that our compound may also possess desirable physical properties for various applications (Yang, Hsiao, & Yang, 1999).

Chemical Properties Analysis

The chemical properties of N-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide can be inferred from studies on similar compounds, which have shown a range of activities from antimicrobial to receptor antagonism. This versatility is due to the reactive sites on the quinoxaline ring and the influence of substituents, which can be manipulated to achieve specific chemical properties and activities (Rajput & Sharma, 2021).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents:

- Certain derivatives of N-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide have shown promising results as antimicrobial agents. Specifically, compounds synthesized by reacting N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes exhibited significant inhibition on bacterial and fungal growth, comparable to standard drugs. This indicates their potential in combating microbial infections (Akbari et al., 2008).

- Another series of related compounds, specifically N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, were synthesized and screened for their antibacterial and antifungal activities. These compounds demonstrated activity against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2011).

Structural Studies and Material Synthesis:

- The chemical structure and conformation of similar compounds, like N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, have been studied. These studies provide insight into the molecular arrangement and potential applications in material science due to their stability and extensive intramolecular hydrogen bonds (Siddiqui et al., 2008).

Eigenschaften

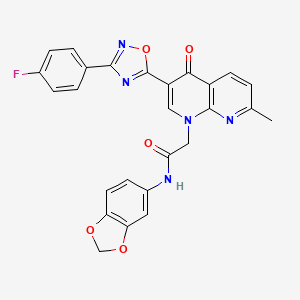

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18FN5O5/c1-14-2-8-18-23(34)19(26-30-24(31-37-26)15-3-5-16(27)6-4-15)11-32(25(18)28-14)12-22(33)29-17-7-9-20-21(10-17)36-13-35-20/h2-11H,12-13H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSROGTAKBPJDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCO4)C5=NC(=NO5)C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18FN5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)

![3-(2-furylmethyl)-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2493762.png)

![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)

![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)

![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)